molecular formula C9H7NO B100852 1H-Indole-2-carbaldehyde CAS No. 19005-93-7

1H-Indole-2-carbaldehyde

Cat. No.: B100852
CAS No.: 19005-93-7
M. Wt: 145.16 g/mol
InChI Key: SBNOTUDDIXOFSN-UHFFFAOYSA-N
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Description

1H-Indole-2-carbaldehyde is an organic compound belonging to the indole family, characterized by the presence of an aldehyde group at the second position of the indole ring. Indole derivatives are significant in various fields due to their biological and pharmacological activities. This compound is a versatile intermediate used in the synthesis of various biologically active molecules and pharmaceuticals .

Mechanism of Action

Target of Action

1H-Indole-2-carbaldehyde, like many indole derivatives, has been found to bind with high affinity to multiple receptors . These receptors are often the primary targets of the compound, and their role is crucial in the biological activities that the compound exhibits.

Mode of Action

The interaction of this compound with its targets results in a variety of changes. For instance, some indole derivatives have been reported to exhibit antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities

Biochemical Pathways

Indole derivatives, including this compound, affect various biochemical pathways. For example, they have been found to influence the degradation of tryptophan in higher plants . The affected pathways and their downstream effects can be diverse, ranging from antiviral activity to anti-inflammatory effects .

Result of Action

The molecular and cellular effects of this compound’s action can be diverse due to its ability to interact with multiple targets. For instance, some indole derivatives have been found to exhibit inhibitory activity against influenza A . .

Biochemical Analysis

Biochemical Properties

1H-Indole-2-carbaldehyde plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, indole derivatives, including this compound, have been shown to exhibit antiviral, anti-inflammatory, anticancer, and antimicrobial activities . These interactions often involve binding to specific receptors or enzymes, leading to inhibition or activation of their biochemical pathways. The nature of these interactions can vary, but they typically involve hydrogen bonding, hydrophobic interactions, and π-π stacking with aromatic residues in the target proteins .

Cellular Effects

This compound affects various types of cells and cellular processes. It has been observed to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, indole derivatives can activate or inhibit specific signaling pathways, leading to changes in cell proliferation, apoptosis, and differentiation . Additionally, this compound can affect the expression of genes involved in these processes, thereby altering the cellular response to external stimuli . These effects are crucial in understanding the potential therapeutic applications of this compound in treating diseases such as cancer and viral infections.

Molecular Mechanism

The molecular mechanism of action of this compound involves its interaction with various biomolecules at the molecular level. It can bind to specific enzymes, leading to their inhibition or activation. For instance, indole derivatives have been shown to inhibit enzymes involved in the biosynthesis of nucleic acids and proteins, thereby exerting their antiviral and anticancer effects . Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins . These interactions often involve specific binding sites on the target molecules, leading to conformational changes that affect their activity and function.

Temporal Effects in Laboratory Settings

The effects of this compound can change over time in laboratory settings. Its stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that indole derivatives can undergo degradation under certain conditions, leading to the formation of inactive or less active metabolites . Additionally, the long-term effects of this compound on cellular function can vary depending on the duration of exposure and the specific cellular context . These temporal effects are crucial in designing experiments and interpreting the results of studies involving this compound.

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models. Studies have shown that indole derivatives can exhibit threshold effects, where low doses may have minimal or no effect, while higher doses can lead to significant biological activity . Additionally, high doses of this compound can result in toxic or adverse effects, such as hepatotoxicity and nephrotoxicity . These dosage effects are important in determining the therapeutic window and safety profile of this compound for potential clinical applications.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate its metabolism. For example, indole derivatives can be metabolized by cytochrome P450 enzymes, leading to the formation of hydroxylated and conjugated metabolites . These metabolic pathways can influence the bioavailability and activity of this compound, as well as its potential interactions with other drugs and endogenous compounds . Understanding these pathways is crucial in predicting the pharmacokinetics and pharmacodynamics of this compound.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These molecules facilitate the uptake, localization, and accumulation of this compound in specific cellular compartments . For instance, indole derivatives can be transported by organic anion transporters and multidrug resistance proteins, which play a role in their cellular distribution and excretion . These transport and distribution mechanisms are important in understanding the pharmacokinetics and tissue-specific effects of this compound.

Subcellular Localization

The subcellular localization of this compound can influence its activity and function. It can be targeted to specific compartments or organelles within the cell, such as the nucleus, mitochondria, or endoplasmic reticulum . This localization is often mediated by targeting signals or post-translational modifications that direct this compound to its site of action . Understanding the subcellular localization of this compound is crucial in elucidating its molecular mechanism of action and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1H-Indole-2-carbaldehyde can be synthesized through several methods. One common approach involves the oxidation of 2-hydroxymethylindoles using activated manganese dioxide . Another method includes the palladium-catalyzed Larock indole synthesis, which utilizes a palladium catalyst to form the indole unit .

Industrial Production Methods: Industrial production of this compound often involves large-scale oxidation reactions using cost-effective and readily available reagents. The choice of method depends on factors such as yield, purity, and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions: 1H-Indole-2-carbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its specific position of the aldehyde group, which influences its reactivity and the types of reactions it undergoes. This positional difference allows for the synthesis of distinct derivatives and applications in various fields .

Properties

IUPAC Name

1H-indole-2-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7NO/c11-6-8-5-7-3-1-2-4-9(7)10-8/h1-6,10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBNOTUDDIXOFSN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(N2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50172468
Record name 1H-Indole-2-carboxaldehyde
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Molecular Weight

145.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

19005-93-7
Record name 2-Formylindole
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Record name Indole-2-carboxaldehyde
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Record name 1H-Indole-2-carboxaldehyde
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Record name Indole-2-carboxaldehyde
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Record name 2-FORMYLINDOLE
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Synthesis routes and methods I

Procedure details

In Step 1 of Scheme F, indole compound a is treated with the Vilsmeier reagent formed by mixing oxalyl chloride with dimethyl formamide to form indole aldehyde w, which in turn is reacted with Meldrum's acid in Step 2 to yield indole compound x. Indole x is then treated with Grignard reagent y in Step 3 to afford indole compound z. In Step 4 compound z is reacted with amine d in the presence of pyridine to give indole amide r, which is then reduced in Step 5 to provide aminopropyl indole compound s. Compound s is a compound of formula I in accordance with the invention.
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Synthesis routes and methods II

Procedure details

A total of 1.76 g of 2-indolemethanol was dissolved in dry CH2Cl2 (20 mL) at room temperature and stirred overnight with MnO2 (2.1 g, 24 mmol). The mixture was filtered through Celite, the filtrate was evaporated under reduced pressure, and the product was purified by flash chromatography (CH2Cl2). Yield: 1.31 g (75%), 1H NMR (CDCl3): δ7.1-7.5 (m, 4H), 7.76 (d, 1H, J=7.8 Hz), 9.41 (br s, 1H), 9.86 (s, 1H).MS EI): m/z 145 (M+).
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1.76 g
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2.1 g
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Synthesis routes and methods III

Procedure details

To a stirred solution of crude (1H-indol-2-yl)methanol 17 (5.37 g, 36.53 mmol) in anhydrous CH2Cl2 (50 mL) at cold-bath temperature (˜10° C.) was added portionwise pyridinium chlorochromate (PCC) (9.44 g, 40.18 mmol). Reaction was stirred at ambient temperature for 2 hours. Reaction was diluted with CH2Cl2 and filtered through a pad of celite and washed with CH2Cl2. After evaporation of solvent, crude product was silica-column chromatographed (Biotage) using Acetone:Hexane as an eluent to yield 1H-indole-2-carbaldehyde 18 (1.52 g, 29% yield).
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5.37 g
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9.44 g
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Synthesis routes and methods IV

Procedure details

Indole (74) (1.00 g, 8.54 mmol) was dissolved in 50 mL of dry THF. The resulting solution was cooled at −78° C. A solution of 2.5 M of n-butyllithium (3.80 mL, 9.39 mmol) was slowly added to the THF solution and was stirred for 30 min. Carbon dioxide was passed through the reaction mixture over 10 min. The resulting solution was allowed to warm to room temperature. The excess of carbon dioxide was removed under reduced pressure while the solution was concentrated to 25 mL. 50 mL of dry THF was added to the concentrated solution, which was cooled again to −78° C. A solution of 1.7 M of tert-butyllithium (5.00 mL, 8.54 mmol) was slowly added to the THF solution, which was stirred at −78° C. for 1 hour. Anhydrous N,N-dimethylformamide (0.83 mL, 8.5 mmol) was added to the solution. The resulting mixture was warmed to room temperature over a period of 1.5 hours. Water (10 mL) was added and the mixture was stirred for 15 min. Diethyl ether was added. The organic layer was washed with brine (3×). The organic layer was dried over magnesium sulfate, filtered and concentrated in vacuo. The solid was purified over silica gel using 80/20 hexanes/ethyl acetate as eluent to give Compound 75, (0.7129 g, 58%). 1H NMR (500 MHz, CDCl3): d (ppm), 9.88 (s, 1H); 7.77 (d, 1H, J=8.1 Hz); 7.48 (d, 1H, J=8.3 Hz); 7.41 (t, 1H, J=7.0 Hz); 7.3 (s, 1H); 7.20 (t, 1H, J=7.4 Hz). 13C NMR (500 MHz, CDCl3): δ (ppm), 182.89; 138.80; 136.87; 128.25; 124.37; 122.20; 115.60; 113.28.
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10 mL
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1 g
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50 mL
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3.8 mL
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0.83 mL
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Yield
58%

Synthesis routes and methods V

Procedure details

A mixture of (1H-indol-2-yl)methanol (8.00 g, 54.4 mmol) and 2-iodoxybenzoic acid (“IBX”) (40.0 g, 0.163 mol) in ethyl acetate (200 mL) was stirred at 80° C. for 16 hours. The solid was filtered off, and the filtrate was concentrated. The residue was purified by silica gel column chromatography eluting with petroleum ether/ethyl acetate (50:1) to give 1H-indole-2-carbaldehyde (4.0 g, 50% yield) as a solid. LCMS (ESI) m/z: 146.1 [M+H]+.
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8 g
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40 g
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200 mL
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Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1H-Indole-2-carbaldehyde
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Reactant of Route 6
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